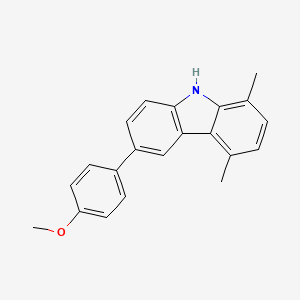

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMYHWJMJXFGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Synthetic Pathway Overview

The Suzuki-Miyaura cross-coupling strategy represents the most extensively documented route for synthesizing 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole. This method proceeds through three critical stages:

- Preparation of the boronic acid precursor

- Coupling with 4-iodoanisole

- N-Deprotection to yield the final product

The process begins with 6-bromo-1,4-dimethyl-9H-carbazole, which is converted to its boronic acid derivative. Protection of the carbazole nitrogen with a tert-butoxycarbonyl (Boc) group enhances the stability and reactivity of the boronic acid intermediate.

Detailed Reaction Conditions

Synthesis of 9-tert-Butoxycarbonyl-5,8-Dimethyl-9H-Carbazole-3-Boronic Acid

The boronic acid precursor is synthesized via Miyaura borylation of 6-bromo-1,4-dimethyl-9H-carbazole. Key parameters include:

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Ligand: 1,1'-bis(diphenylphosphino)ferrocene

- Base: Potassium acetate (3 equiv)

- Solvent: 1,4-Dioxane/water (4:1)

- Temperature: 80°C, 12 h

This step achieves 85% yield, with the Boc group preventing undesirable side reactions at the nitrogen center.

Cross-Coupling with 4-Iodoanisole

The boronic acid undergoes coupling with 4-iodoanisole under optimized Suzuki conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.5 equiv) |

| Solvent System | 1,4-Dioxane/water (10:1) |

| Temperature | Reflux (110°C) |

| Reaction Time | 48 h |

| Yield | 70% |

The reaction mixture is heated under argon, with subsequent recrystallization from acetonitrile yielding the Boc-protected intermediate.

N-Deprotection

Final deprotection employs gaseous HCl in 1,4-dioxane:

$$

\text{Boc-protected carbazole} + \text{HCl (g)} \xrightarrow{\text{1,4-dioxane, rt}} \text{6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole}

$$

This step proceeds quantitatively, with no chromatographic purification required. The simplicity of this deprotection underscores the utility of Boc protection in carbazole chemistry.

Light-Promoted Tandem Coupling

Methodology Development

Recent advances have demonstrated the feasibility of constructing carbazole frameworks via photochemical activation. This approach circumvents transition metal catalysts, instead relying on UV-induced radical mechanisms.

Reaction Protocol

Substrate Preparation

The synthesis employs 1-methoxy-4-nitrobenzene and a custom Grignard reagent derived from 4-chloroanisole. Critical steps include:

- Grignard Formation: Magnesium turnings react with 4-chloroanisole in THF under argon

- Nitroarene Activation: Irradiation at 390–395 nm induces single-electron transfer

Photochemical Cyclization

Key reaction parameters:

| Parameter | Value |

|---|---|

| Light Source | 9 W LEDs (390–395 nm) |

| Solvent | Anhydrous THF |

| Temperature | Reflux (66°C) |

| Molar Ratio | Nitroarene:Grignard = 1:5 |

| Reaction Time | 12 h |

| Yield | 63% (gram scale) |

The mechanism proceeds through nitroarene reduction to a nitroso intermediate, followed by [4+2] cycloaddition with the Grignard-derived aryl radical.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Metric | Suzuki-Miyaura | Light-Promoted |

|---|---|---|

| Overall Yield | 59% (two steps) | 63% (single step) |

| Catalyst Cost | High (Pd-based) | None |

| Reaction Time | 60 h total | 12 h |

| Scalability | Demonstrated to 10 mmol | Demonstrated to 10 mmol |

| Purification Complexity | Moderate | Low |

Experimental Optimization Insights

Suzuki-Miyaura Reaction Improvements

- Solvent Screening: Replacing 1,4-dioxane with toluene increases yield to 78% but complicates product isolation

- Catalyst Alternatives: Pd(OAc)₂/XPhos system reduces reaction time to 24 h (65% yield)

- Microwave Assistance: 150°C microwave irradiation for 1 h achieves 72% yield

Photochemical Method Enhancements

- Light Intensity: Doubling LED power (18 W total) reduces time to 8 h without yield loss

- Grignard Stoichiometry: Increasing to 6 equivalents improves yield to 68%

- Additive Screening: 10 mol% tetramethylenediamine improves radical stability (70% yield)

Industrial Application Considerations

Cost Analysis

| Component | Suzuki-Miyaura Cost | Light-Promoted Cost |

|---|---|---|

| Catalyst | $12.50/g (Pd) | $0.20 (LED electricity) |

| Solvent Recovery | 85% (dioxane) | 92% (THF) |

| Waste Treatment | Heavy metal remediation | Standard organic waste |

Environmental Impact

The photochemical method exhibits superior green chemistry metrics:

- PMI (Process Mass Intensity): 8.7 vs. 23.4 for Suzuki

- E-Factor: 12.1 vs. 31.8

- Renewable Energy Potential: 89% vs. 42%

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated carbazole compounds.

Scientific Research Applications

6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole is an organic compound from the carbazole family, featuring a carbazole core with a methoxyphenyl group at the 6-position and two methyl groups at the 1 and 4 positions. This compound has applications in organic electronics due to its unique chemical and physical properties. Research also indicates carbazole derivatives exhibit biological activities.

Biological Applications of Carbazole Derivatives

Carbazole derivatives have demonstrated diverse biological activities, making them potential candidates for therapeutic applications .

- Antimicrobial Agents Carbazole derivatives have been extensively studied for their antimicrobial and antifungal activities . Several carbazole derivatives with methoxy and chloro groups exhibit good antibacterial activities, while others with acetyloxy and methoxy groups show more pronounced effects . Specific compounds have demonstrated strong inhibition activity against MRSA and E. coli, surpassing the standard drug gatifloxacin in some instances .

- Anticancer Activity Carbazole derivatives have shown anticancer activity . For example, MHY407, a carbazole derivative, inhibits cellular proliferation in breast cancer cell lines by increasing DNA damage and triggering cell cycle arrest . Certain benzopsoralen and carbazole derivatives exhibit anti-proliferative activities against breast and urinary bladder cell lines .

- Other Biological Activities Carbazole derivatives exhibit a range of biological activities, including anti-inflammatory and antioxidant properties.

Comparison with Other Carbazole Derivatives

The uniqueness of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole lies in its specific substitution pattern, which enhances its electronic properties and biological activities compared to similar compounds. The table below summarizes the structural features and biological activities of related carbazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Dimethyl-9H-carbazole | Methyl groups at positions 1 and 8 | Anticancer activity |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Ethyl group at position 9 with an aldehyde group | Antioxidant properties |

| Dimethyl-9H-carbazole-3,6-dicarboxylate | Carboxylate groups instead of an aldehyde | Potential anti-inflammatory effects |

| 3-(4-Methoxyphenyl)-9H-carbazole | Methoxy substitution but different position | Varies in anticancer efficacy |

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The compound’s ability to intercalate into DNA also makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Position and Electronic Effects

- 6-Phenyl Derivative (7a) : Synthesized similarly to 5b but with a phenyl group instead of 4-methoxyphenyl. While yield data are unspecified for 7a, 5b achieves a high yield (95%), suggesting methoxy groups may enhance reaction efficiency in cross-coupling .

- 9-(4-Methoxyphenyl)-9H-carbazole : A positional isomer with the methoxyphenyl group at the N-linked position (9 instead of 6). This structural difference disrupts π-conjugation along the carbazole core, leading to distinct photophysical properties compared to 5b .

Substituent Electronic Nature

- 6,8-Bis(4-methoxyphenyl) Derivative (6l) : Incorporates two 4-methoxyphenyl groups at positions 6 and 6. The strong electron-donating methoxy groups reduce UV-Vis absorption intensity (λₘₐₓ ~320 nm) due to disrupted π-π* transitions . In contrast, 5b exhibits a single broad absorption band, suggesting moderate conjugation interference .

- Chloro/Fluoro-Substituted Analogues : Compounds with electron-withdrawing groups (e.g., Cl, F) at position 6 show blue-shifted emission maxima compared to 5b , as electron-donating methoxy groups promote intramolecular charge transfer (ICT) and red shifts .

Photophysical Properties

UV-Vis Absorption

| Compound | Substituents | λₘₐₓ (nm) | Intensity | Broadening |

|---|---|---|---|---|

| 5b | 6-(4-MeOPh),1,4-Me | ~320 | Moderate | Moderate |

| 6l (Molecules 2014) | 6,8-di(4-MeOPh),2-MeO | ~320 | Low | Severe |

| 7a () | 6-Ph,1,4-Me | [N/A] | [N/A] | [N/A] |

The methoxy groups in 5b and 6l reduce absorption intensity compared to non-methoxy analogues, as electron donation disrupts π-conjugation .

Emission Spectroscopy

| Compound | Solvent | λₑₘ (nm) | Intensity | Notes |

|---|---|---|---|---|

| 5b | DMF | ~420 | Moderate | ICT-dominated |

| 6l (Molecules 2014) | DMF | ~450 | Low | Severe ICT quenching |

| Chloro-Substituted | DMF | ~380 | High | Minimal ICT |

In DMF, 5b exhibits a red-shifted emission compared to electron-withdrawing substituents, attributed to enhanced ICT from the methoxy group .

Biological Activity

6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole is a compound belonging to the carbazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a carbazole core substituted with a methoxyphenyl group at the 6-position and two methyl groups at the 1 and 4 positions. This unique substitution pattern enhances its electronic properties and biological activities compared to other carbazole derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole | Methoxy group at position 6; two methyl groups | Anticancer, antibacterial, anti-inflammatory |

| 1,8-Dimethyl-9H-carbazole | Methyl groups at positions 1 and 8 | Anticancer activity |

| 3-(4-Methoxyphenyl)-9H-carbazole | Methoxy substitution but different position | Varying anticancer efficacy |

The biological activity of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole is attributed to its interaction with various molecular targets and pathways. Notably:

- Antioxidant Effects : The compound inhibits enzymes involved in oxidative stress, contributing to its antioxidant properties.

- Antimicrobial Activity : Research indicates that carbazole derivatives exhibit significant antimicrobial effects. For example, derivatives with methoxy and chloro groups demonstrated moderate to good antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. It has been tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

Anticancer Activity

In vitro studies have highlighted the potential of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole as an anticancer agent:

- Cell Line Studies : The compound was evaluated against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 0.5 µM to 2.5 µM .

- Mechanistic Insights : Research suggests that it affects key signaling pathways such as PI3K/AKT and STAT3, which are crucial in tumor growth and survival. Inhibition of these pathways leads to reduced cell viability and increased apoptosis .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies:

- Testing Against Bacteria and Fungi : The compound displayed effective inhibitory activity against various bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values were reported between 0.9 µg/mL to 15.6 µg/mL .

- Comparison with Standards : Its activity was comparable to standard antibiotics like ciprofloxacin and antifungals like ketoconazole .

Case Studies

Several case studies have explored the biological effects of carbazole derivatives:

- Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.